Fmoc-L-Cyclopropylglycine
Overview
Description
Fmoc-L-Cyclopropylglycine is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fmoc-L-Cyclopropylglycine is primarily used in the preparation of tailored Cyclodepsipeptides, which are potent non-covalent serine protease inhibitors . Serine proteases are a type of enzyme that cleaves peptide bonds in proteins, playing a crucial role in many biological processes.
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound is a base-labile protecting group used in peptide synthesis . It protects the amino group of an amino acid during peptide bond formation, preventing unwanted side reactions . The Fmoc group is removed by bases such as piperidine, forming a stable adduct with the dibenzofulvene byproduct .
Biochemical Pathways
The Fmoc group’s integration into peptide synthesis methods has significantly enhanced the chemical synthesis of peptides . The this compound, as a part of Cyclodepsipeptides, can influence the biochemical pathways involving serine proteases.
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides, including Cyclodepsipeptides . These peptides can act as potent non-covalent inhibitors of serine proteases, potentially influencing various biological processes where these enzymes play a role .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Fmoc group is sensitive to bases and can be removed under basic conditions . Moreover, the storage temperature can affect the stability of this compound, with a recommended storage temperature between 2-8°C .
Biochemical Analysis
Biochemical Properties
It is known that Fmoc-L-Cyclopropylglycine is used in the preparation of tailored Cyclodepsipeptides as potent non-covalent serine protease inhibitors . This suggests that it may interact with enzymes such as serine proteases and other biomolecules in biochemical reactions.
Cellular Effects
Given its role in the synthesis of peptides and proteins, it may influence cell function by contributing to the formation of these crucial biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in solid phase synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and can be rapidly removed by base . This process allows for the synthesis of peptides and proteins without unwanted side reactions .
Metabolic Pathways
Given its role in the synthesis of peptides and proteins, it may interact with enzymes and cofactors involved in these processes .
Properties
IUPAC Name |
(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLZBPTXRMNAFP-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375783 | |
Record name | Fmoc-L-Cyclopropylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212257-18-5 | |
Record name | Fmoc-L-Cyclopropylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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